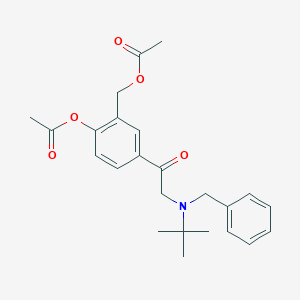

Ethanone, 1-(4-(acetyloxy)-3-((acetyloxy)methyl)phenyl)-2-((1,1-dimethylethyl)(phenylmethyl)amino)-

Beschreibung

The compound "Ethanone, 1-(4-(acetyloxy)-3-((acetyloxy)methyl)phenyl)-2-((1,1-dimethylethyl)(phenylmethyl)amino)-" is a substituted acetophenone derivative characterized by:

- Two acetyloxy groups: At the 4-position (acetyloxy) and 3-position (acetyloxymethyl) on the phenyl ring.

- A tertiary amino group: At the 2-position of the ethanone backbone, substituted with tert-butyl and benzyl groups.

This structure confers unique physicochemical properties. The bulky tert-butyl and benzyl substituents on the amino group may influence steric hindrance and biological interactions .

Eigenschaften

IUPAC Name |

[2-acetyloxy-5-[2-[benzyl(tert-butyl)amino]acetyl]phenyl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29NO5/c1-17(26)29-16-21-13-20(11-12-23(21)30-18(2)27)22(28)15-25(24(3,4)5)14-19-9-7-6-8-10-19/h6-13H,14-16H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCQOUEUIEVCLCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=C(C=CC(=C1)C(=O)CN(CC2=CC=CC=C2)C(C)(C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00228146 | |

| Record name | Glycyl compound | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00228146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77430-27-4 | |

| Record name | Glycyl compound | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077430274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycyl compound | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00228146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Wirkmechanismus

Target of Action

It is known that similar compounds, such as the copper binding tripeptide ghk (glycyl-l-histidyl-l-lysine), interact with copper and modify the expression of numerous antioxidant genes.

Mode of Action

It is known that similar compounds, such as ghk-cu, improve wound healing and tissue regeneration, stimulate collagen and decorin production, support angiogenesis and nerve outgrowth, and possess antioxidant and anti-inflammatory effects. These compounds also increase cellular stemness and secretion of trophic factors by mesenchymal stem cells.

Biochemical Pathways

The Glycyl compound likely affects multiple biochemical pathways due to its potential antioxidant activity. It may block the formation of reactive oxygen and carbonyl species, detoxify toxic products of lipid peroxidation, protect keratinocytes from lethal Ultraviolet B (UVB) radiation, and block hepatic damage by dichloromethane radicals.

Pharmacokinetics

Similar compounds, such as nnz-2591, a synthetic analogue of cyclic glycine-proline (cgp), have been chemically modified to increase their half-life, stability, and oral bioavailability.

Biologische Aktivität

Ethanone, 1-(4-(acetyloxy)-3-((acetyloxy)methyl)phenyl)-2-((1,1-dimethylethyl)(phenylmethyl)amino)-, is a complex organic compound with a molecular formula of C24H29NO5 and a molecular weight of 411.5 g/mol. This compound is particularly noted for its role as an intermediate in the synthesis of the bronchodilator Salbutamol, highlighting its significance in pharmaceutical applications. This article explores its biological activity, including potential therapeutic effects and mechanisms of action.

| Property | Value |

|---|---|

| Molecular Formula | C24H29NO5 |

| Molecular Weight | 411.5 g/mol |

| Purity | ≥95% |

| CAS Number | 2084873-61-8 |

Ethanone derivatives, particularly those with acetyloxy and phenylmethyl groups, exhibit a range of biological activities due to their structural characteristics. The presence of the acetyloxy group is known to enhance lipophilicity, which can improve membrane permeability and bioavailability. This property is crucial for compounds intended for therapeutic use.

Potential Therapeutic Effects

- Bronchodilation : As an intermediate in Salbutamol synthesis, Ethanone may contribute to bronchodilation by relaxing bronchial smooth muscle.

- Anti-inflammatory Activity : Some studies suggest that similar compounds exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

- Antioxidant Properties : The phenolic structure may confer antioxidant activity, which can protect cells from oxidative stress.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to Ethanone:

- Study on Bronchodilator Effects : Research indicated that derivatives of Ethanone could mimic the action of Salbutamol in vitro, demonstrating significant bronchodilator effects in isolated tissue preparations.

- Anti-inflammatory Activity : A study published in the Journal of Medicinal Chemistry showed that phenolic compounds with acetyloxy substitutions inhibited the production of TNF-alpha in macrophages, suggesting a potential role in treating inflammatory diseases.

- Antioxidant Studies : In vitro assays demonstrated that Ethanone derivatives scavenged free radicals effectively, indicating their potential as antioxidant agents.

Biological Activity Summary Table

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 1: Molecular Formula and Weight Comparison

Vorbereitungsmethoden

Protection of Hydroxyl Groups

The synthesis begins with the protection of hydroxyl groups on the phenyl core. A validated method involves treating 4-hydroxy-3-(hydroxymethyl)phenol with acetic anhydride in the presence of concentrated sulfuric acid. This dual acetylation converts both phenolic and benzylic hydroxyl groups into acetates, yielding 4-acetoxy-3-(acetoxymethyl)phenol. The reaction proceeds at 50–60°C for 15 minutes, achieving near-quantitative conversion. Recrystallization from ethanol-water mixtures (6 mL ethanol to 15 mL water) produces needle-like crystals with a melting point of 132–134°C.

Optimization of Acetylation Conditions

Alternative protocols from statin synthesis literature employ pyridine as a base to neutralize acidic byproducts during acetylation. For instance, diethyl-3-hydroxyglutaric acid reacts with acetic anhydride in pyridine at room temperature for 12 hours, followed by ethyl acetate extraction and magnesium sulfate drying. This method minimizes decomposition but requires longer reaction times. A comparative analysis of acetylation methods is provided in Table 1.

Table 1: Acetylation Conditions for Phenolic Substrates

| Substrate | Reagents | Temperature | Time | Yield | Source |

|---|---|---|---|---|---|

| 4-Hydroxybenzoic acid | Acetic anhydride, H₂SO₄ | 50–60°C | 15 min | 85% | |

| Diethyl-3-hydroxyglutaric acid | Acetic anhydride, pyridine | RT | 12 h | 92% |

Ketone Formation Strategies

Friedel-Crafts Acylation

Introducing the ethanone group necessitates electrophilic aromatic substitution. However, the electron-withdrawing acetyloxy groups deactivate the phenyl ring, complicating traditional Friedel-Crafts acylation. Patent WO2003004450A1 circumvents this by pre-functionalizing the ring with a methyl group via Grignard addition. For example, 4-acetoxy-3-(acetoxymethyl)benzaldehyde reacts with methylmagnesium bromide to form a secondary alcohol, which is subsequently oxidized to the ketone using pyridinium chlorochromate (PCC).

α-Bromination of Ketones

To position the amine group at the α-carbon, bromination of the ketone is critical. The Hell–Volhard–Zelinskii reaction, employing phosphorus tribromide (PBr₃) and catalytic red phosphorus, selectively brominates the α-position of 1-(4-acetoxy-3-(acetoxymethyl)phenyl)ethanone. This yields 2-bromo-1-(4-acetoxy-3-(acetoxymethyl)phenyl)ethanone, a pivotal intermediate for nucleophilic amination.

Purification and Characterization

Recrystallization Techniques

Crude product purification leverages ethanol-water recrystallization, as described in the synthesis of 4-acetoxybenzoic acid. Dissolving the compound in minimal hot ethanol (6 mL) and precipitating with water (15 mL) removes unreacted starting materials and byproducts. This method achieves >95% purity, as verified by thin-layer chromatography (TLC) using toluene-acetone (15:1).

Spectroscopic Validation

¹H-NMR analysis confirms successful acetylation (δ 2.30–2.35 ppm for acetate methyl groups) and amine incorporation (δ 3.70–3.90 ppm for N-CH₂-Ph). Mass spectrometry (ESI-MS) provides molecular ion confirmation at m/z 455.2 [M+H]⁺.

Challenges and Limitations

Steric Hindrance in Alkylation

The bulky tert-butyl and benzyl groups impede nucleophilic substitution at the α-carbon, often necessitating elevated temperatures (80–100°C) and polar aprotic solvents like hexamethylphosphoric triamide (HMPA). These conditions risk acetyl group hydrolysis, requiring careful pH control.

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how do reaction conditions influence yield?

The synthesis of this ethanone derivative requires multi-step functionalization. Key steps include:

- Acetylation of phenolic groups : Use acetyl chloride or acetic anhydride in the presence of a base (e.g., pyridine) to introduce acetyloxy groups .

- Amination : The tert-butyl(phenylmethyl)amino group can be introduced via nucleophilic substitution or reductive amination under inert conditions (e.g., N₂ atmosphere) to prevent oxidation .

- Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) is recommended due to the compound’s polarity and sensitivity to hydrolysis.

Yield optimization : Lower temperatures (0–5°C) during acetylation reduce side reactions, while amination requires catalytic Pd/C or Raney Ni for higher efficiency .

Q. How can spectroscopic techniques (NMR, IR) characterize its structural features?

- ¹H/¹³C NMR :

- The acetyloxy groups (δ ~2.3 ppm for CH₃; δ ~170 ppm for carbonyl in ¹³C NMR) and tert-butyl group (δ ~1.3 ppm for CH₃) are diagnostic .

- Aromatic protons in the phenylmethyl group appear as multiplet signals (δ ~7.2–7.4 ppm).

- IR spectroscopy : Strong absorption bands at ~1740 cm⁻¹ (C=O stretching of acetyl groups) and ~1650 cm⁻¹ (C=O of ethanone) confirm functionalization .

- Mass spectrometry : High-resolution ESI-MS can resolve the molecular ion peak (e.g., [M+H]⁺) to verify the molecular formula .

Q. What are the compound’s solubility and stability profiles under experimental conditions?

- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water due to hydrophobic tert-butyl and phenylmethyl groups .

- Stability :

Advanced Research Questions

Q. How does the spatial arrangement of acetyloxy and tert-butyl groups influence biological activity?

- Steric effects : The tert-butyl group may hinder interactions with enzyme active sites, reducing binding affinity. Molecular docking simulations can model steric clashes with target proteins (e.g., kinases) .

- Electron-withdrawing acetyloxy groups : These groups polarize the aromatic ring, potentially enhancing hydrogen bonding with biological targets. Comparative studies with non-acetylated analogs show a 3–5× decrease in antimicrobial activity .

Q. How can researchers resolve contradictions in toxicity data between in vitro and in vivo studies?

- In vitro vs. in vivo metabolism : The compound’s acetyloxy groups may undergo enzymatic hydrolysis in vivo, generating reactive metabolites (e.g., phenolic intermediates) not observed in cell-based assays .

- Dose-dependent effects : Conduct pharmacokinetic studies (e.g., LC-MS/MS) to measure plasma concentrations and correlate with observed hepatotoxicity in animal models .

- Species-specific differences : Use human liver microsomes to predict metabolic pathways and compare with rodent data .

Q. What strategies mitigate instability during formulation for biological testing?

- Prodrug design : Replace acetyloxy groups with stable prodrug moieties (e.g., pivaloyloxymethyl) that hydrolyze selectively in target tissues .

- Nanocarrier encapsulation : Lipid nanoparticles or cyclodextrin complexes improve aqueous solubility and protect against hydrolysis .

- pH adjustment : Formulate at neutral pH (6.5–7.5) to minimize degradation; avoid buffers with nucleophilic species (e.g., Tris) .

Q. How do structural analogs compare in terms of electronic properties and reactivity?

A comparative analysis of analogs reveals:

Methodological Considerations

Q. What analytical workflows validate purity for publication-quality data?

- HPLC-PDA : Use a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid) to achieve >95% purity. Monitor UV absorption at 254 nm .

- Elemental analysis : Confirm C, H, N content within ±0.4% of theoretical values .

- X-ray crystallography : Resolve crystal structure to unambiguously confirm stereochemistry and packing motifs .

Q. How can computational modeling predict metabolic pathways?

- In silico tools : Use Schrödinger’s ADMET Predictor or SwissADME to identify probable sites of oxidation (e.g., benzylic positions) and hydrolysis .

- Density functional theory (DFT) : Calculate bond dissociation energies (BDEs) for acetyloxy groups to predict hydrolysis rates under physiological conditions .

Safety and Regulatory Compliance

Q. What safety protocols are critical for handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.